![molecular formula C11H13NO2 B2620590 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 187679-62-5](/img/structure/B2620590.png)
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one” is a chemical compound with the CAS Number: 187679-62-5 . It has a molecular weight of 191.23 and its IUPAC name is 6-methoxy-1-methyl-3,4-dihydro-2 (1H)-quinolinone . It is used in scientific research and offers diverse applications, aiding in the development of new drugs, conducting biological studies, and exploring reaction mechanisms.
Synthesis Analysis
The synthesis of “6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one” involves a reaction with hydrogen in ethanol at 100℃ for 15 hours . The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give a crude solid . This was purified by recrystallization from MeOH to give the compound as a colorless crystal .Molecular Structure Analysis
The molecular formula of “6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one” is C11H13NO2 . The InChI code is 1S/C11H13NO2/c1-12-10-5-4-9 (14-2)7-8 (10)3-6-11 (12)13/h4-5,7H,3,6H2,1-2H3 .Physical And Chemical Properties Analysis
“6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.31, indicating its lipophilicity . It is soluble in water with a solubility of 1.72 mg/ml .Safety and Hazards
properties
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-10-5-4-9(14-2)7-8(10)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFXFKSRPKMJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.